molecular formula C17H13IN2O3 B3480542 (5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione

(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione

Cat. No.: B3480542
M. Wt: 420.20 g/mol
InChI Key: FMLPVMMDSJQMFO-OQLLNIDSSA-N
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Description

(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of an iodophenyl group and a methoxyphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-iodophenylmethanol with 4-hydroxybenzaldehyde to form the intermediate 4-[(4-iodophenyl)methoxy]benzaldehyde. This intermediate is then reacted with imidazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.

    Cresol: A group of aromatic organic compounds with phenolic structures, used in various industrial applications.

Uniqueness

(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[4-[(4-iodophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O3/c18-13-5-1-12(2-6-13)10-23-14-7-3-11(4-8-14)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLPVMMDSJQMFO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione
Reactant of Route 3
(5E)-5-({4-[(4-Iodophenyl)methoxy]phenyl}methylidene)imidazolidine-2,4-dione

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